Metronidazole phosphate

Pharmaceutical Formulation Parenteral Solutions Prodrug Solubility

Procure this specific Metronidazole phosphate (free acid) to unlock ~50x greater aqueous solubility than the parent base, a critical property for manufacturing concentrated parenteral solutions that reduce patient fluid burden. Unlike the base, which risks precipitation, this phosphate ester is the mandatory intermediate for synthesizing the highly soluble disodium salt required for injectable dosage forms. Its unique zero-order hydrolysis kinetics also make it a valuable model prodrug for sustained-release research.

Molecular Formula C6H10N3O6P
Molecular Weight 251.13 g/mol
CAS No. 73334-05-1
Cat. No. B1207619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetronidazole phosphate
CAS73334-05-1
Synonyms2 Methyl 5 nitroimidazole 1 ethanol
2-Methyl-5-nitroimidazole-1-ethanol
Bayer 5360
Clont
Danizol
Flagyl
Gineflavir
Metric
Metrodzhil
MetroGel
Metrogyl
Metronidazole
Metronidazole Hydrochloride
Metronidazole Monohydrochloride
Metronidazole Phosphate
Metronidazole Phosphoester
Satric
Trichazol
Trichopol
Trivazol
Vagilen
Molecular FormulaC6H10N3O6P
Molecular Weight251.13 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCOP(=O)(O)O)[N+](=O)[O-]
InChIInChI=1S/C6H10N3O6P/c1-5-7-4-6(9(10)11)8(5)2-3-15-16(12,13)14/h4H,2-3H2,1H3,(H2,12,13,14)
InChIKeyGFFOAZOYBIIJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Metronidazole Phosphate (CAS 73334-05-1): Scientific and Industrial Procurement Guide


Metronidazole phosphate (CAS 73334-05-1) is a synthetic nitroimidazole derivative and a water‑soluble phosphate ester prodrug of the widely used antibiotic and antiprotozoal agent metronidazole [1]. It is primarily employed as an intermediate in the manufacture of injectable metronidazole formulations, where its markedly enhanced aqueous solubility enables high‑concentration parenteral solutions that are unattainable with the parent drug [2]. This compound carries the USAN designation 'Metronidazole phosphate' and is chemically defined as 2‑(2‑methyl‑5‑nitroimidazol‑1‑yl)ethyl dihydrogen phosphate, with a molecular formula of C₆H₁₀N₃O₆P and a molecular weight of 251.13 g/mol [3].

Why Metronidazole Phosphate (CAS 73334-05-1) Cannot Be Interchanged with Metronidazole Base in Aqueous Formulation


Metronidazole phosphate is not a simple 'salt' alternative to metronidazole base but a fundamentally distinct chemical entity designed to solve the critical formulation bottleneck of metronidazole's low water solubility. While metronidazole base exhibits limited aqueous solubility (≈10 mg/mL) [1], metronidazole phosphate achieves a solubility approximately 50‑fold higher at physiological pH 7 [2], and as high as 70‑200‑fold greater in water [3], enabling the preparation of stable, high‑concentration injectable solutions without the need for large infusion volumes or complex co‑solvent systems. Furthermore, the pharmacokinetic behaviour differs: metronidazole phosphate undergoes enzymatic hydrolysis in vivo to release the active parent drug, a process that follows zero‑order kinetics in human serum at clinically relevant concentrations [4], whereas metronidazole base is administered directly. Substitution of one for the other would result in either an insoluble precipitate (if base is used where high solubility is required) or an unexpected activation profile (if the prodrug is used without accounting for its conversion kinetics). Therefore, procurement must be precisely matched to the intended formulation route and solubility requirement.

Metronidazole Phosphate (CAS 73334-05-1): Quantitative Differentiation Data vs. Closest Analogs


Solubility Advantage at Physiological pH vs. Metronidazole Base

Metronidazole phosphate exhibits approximately 50‑fold greater aqueous solubility than metronidazole base at pH 7. The solubility of metronidazole base in water is approximately 10 mg/mL, whereas the phosphate ester is so soluble at pH ≥ 7 that accurate measurement is difficult, with a minimum solubility at pH 2.0 [1]. This difference is attributed to the introduction of the ionizable phosphate group, which confers zwitterionic behaviour and a conjugate acid pKa of 2.62 [2].

Pharmaceutical Formulation Parenteral Solutions Prodrug Solubility

Tissue Distribution Equivalence Following Intravenous Administration

In a direct comparative study in mice, intravenous administration of metronidazole phosphate disodium (MNP) resulted in metronidazole tissue concentrations that were statistically indistinguishable from those achieved after intravenous metronidazole (MTZ) base [1]. HPLC analysis of liver, kidney, heart, spleen, brain, lung, stomach, jejunum, skeletal muscle, ovary, testis, and epididymis showed no significant differences (P > 0.05) between the two forms [2].

Pharmacokinetics Tissue Distribution In Vivo Comparison

Zero‑Order Enzymatic Hydrolysis Kinetics in Human Serum

In human serum at 37°C, the hydrolysis of metronidazole phosphate to the active parent drug follows zero‑order kinetics at initial concentrations ≥0.25 mg/mL, indicating enzyme saturation [1]. The observed zero‑order rate constant is 0.035 mg/mL/hr [2]. In contrast, the same compound exhibits first‑order hydrolysis in rabbit plasma with a rate constant of 0.016 min⁻¹ and a half‑life of 43 min [3].

Prodrug Activation Enzyme Kinetics In Vitro Metabolism

Prolonged Blood Residence Time vs. Metronidazole Base

In murine models, metronidazole‑phosphate demonstrates a prolonged blood life compared to metronidazole base [1]. This finding, derived from a study characterizing the derivative as a radiosensitizer, suggests slower systemic clearance of the prodrug form [2].

Pharmacokinetics Half‑Life In Vivo

Metronidazole Phosphate (CAS 73334-05-1): Evidence‑Based Industrial and Research Applications


Manufacture of High‑Concentration Injectable Metronidazole Solutions

Metronidazole phosphate's ≈50‑fold greater solubility at pH 7 compared to metronidazole base [1] directly enables the production of concentrated parenteral formulations. This property eliminates the need for large‑volume infusions, reducing patient fluid burden and allowing for bolus or short‑duration infusions. Industrial production of metronidazole injection, USP, often utilizes metronidazole phosphate as the active pharmaceutical ingredient intermediate to achieve the required 5 mg/mL concentration without precipitation [2].

Parenteral Prodrug Development and Pharmacokinetic Studies

The zero‑order hydrolysis kinetics of metronidazole phosphate in human serum (0.035 mg/mL/hr at 37°C) [3] make it a valuable model prodrug for investigating enzyme‑saturable activation mechanisms. Furthermore, the equivalent tissue distribution profile following IV administration (P > 0.05 in 13 tissues) [4] validates its use as a tracer or comparator in studies where the solubility of the parent drug would otherwise confound experimental design. The prolonged blood life observed in mice [5] also supports its utility in sustained‑release formulation research.

Synthesis of Specialized Metronidazole Salts for Formulation

Metronidazole phosphate is the key precursor for the synthesis of highly water‑soluble salts, most notably metronidazole phosphate disodium (CAS 111682-58-7) . The free acid form (CAS 73334-05-1) is converted to its disodium salt to further enhance solubility (70‑200‑fold over metronidazole base) [6] and to achieve pH compatibility for injectable dosage forms. This synthetic pathway is essential for industrial manufacturers seeking to produce a ready‑to‑use, stable, and buffered metronidazole injection.

Radiosensitizer Research in Hypoxic Cell Models

Although the radiosensitizing potency of metronidazole phosphate is decreased relative to metronidazole base (attributed to a lower one‑electron reduction potential and octanol/water partition coefficient) [7], its markedly superior water solubility has driven its investigation as a radiosensitizer for hypoxic tumor cells, particularly when high‑dose intravenous administration is required [8]. The prolonged blood life in vivo [9] provides an additional rationale for its use in experimental radiotherapy protocols where sustained drug exposure is desired.

Technical Documentation Hub

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